Cas no 1804080-64-5 (2-(Cyanomethyl)benzo[d]oxazole-6-sulfonyl chloride)
![2-(Cyanomethyl)benzo[d]oxazole-6-sulfonyl chloride structure](https://ja.kuujia.com/scimg/cas/1804080-64-5x500.png)
2-(Cyanomethyl)benzo[d]oxazole-6-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 2-(Cyanomethyl)benzo[d]oxazole-6-sulfonyl chloride
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- インチ: 1S/C9H5ClN2O3S/c10-16(13,14)6-1-2-7-8(5-6)15-9(12-7)3-4-11/h1-2,5H,3H2
- InChIKey: RIVFUDNOSSUWLV-UHFFFAOYSA-N
- ほほえんだ: ClS(C1C=CC2=C(C=1)OC(CC#N)=N2)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 410
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 92.3
2-(Cyanomethyl)benzo[d]oxazole-6-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A081003281-1g |
2-(Cyanomethyl)benzo[d]oxazole-6-sulfonyl chloride |
1804080-64-5 | 98% | 1g |
$13,007.81 | 2022-04-02 | |
Alichem | A081003281-250mg |
2-(Cyanomethyl)benzo[d]oxazole-6-sulfonyl chloride |
1804080-64-5 | 98% | 250mg |
$4,704.69 | 2022-04-02 | |
Alichem | A081003281-500mg |
2-(Cyanomethyl)benzo[d]oxazole-6-sulfonyl chloride |
1804080-64-5 | 98% | 500mg |
$7,779.48 | 2022-04-02 |
2-(Cyanomethyl)benzo[d]oxazole-6-sulfonyl chloride 関連文献
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
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2-(Cyanomethyl)benzo[d]oxazole-6-sulfonyl chlorideに関する追加情報
Introduction to 2-(Cyanomethyl)benzo[d]oxazole-6-sulfonyl chloride (CAS No. 1804080-64-5)
2-(Cyanomethyl)benzo[d]oxazole-6-sulfonyl chloride, identified by the CAS number 1804080-64-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of benzo[d]oxazole derivatives, which are well-known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both a cyano group and a sulfonyl chloride moiety in its molecular structure endows it with unique reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The benzo[d]oxazole core is a heterocyclic aromatic system that has been extensively studied due to its role in various bioactive natural products and synthetic drugs. Its structural framework, consisting of a benzene ring fused with an oxygen-containing heterocycle, provides a stable platform for further functionalization. In particular, the sulfonyl chloride functional group is highly reactive and is frequently employed in medicinal chemistry for the introduction of sulfonamide derivatives, which are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The cyanomethyl substituent adds an additional layer of reactivity to the molecule. The cyano group can participate in various chemical transformations, such as nucleophilic addition reactions, while also serving as a handle for further derivatization. This dual functionality makes 2-(Cyanomethyl)benzo[d]oxazole-6-sulfonyl chloride a versatile building block for the synthesis of more complex pharmacophores.
In recent years, there has been growing interest in the development of novel heterocyclic compounds with potential therapeutic applications. The combination of the benzo[d]oxazole scaffold with other functional groups has led to the discovery of several promising drug candidates. For instance, modifications of the benzo[d]oxazole ring have been explored in the search for new antimicrobial agents, particularly against drug-resistant bacterial strains. The sulfonyl chloride moiety in 2-(Cyanomethyl)benzo[d]oxazole-6-sulfonyl chloride allows for easy introduction of sulfonamide groups, which are known to enhance binding affinity to biological targets.
One of the most compelling aspects of this compound is its utility as a precursor in the synthesis of sulfonamides with potential anticancer activity. Sulfonamides have long been recognized for their ability to inhibit enzymes and receptors involved in cancer cell proliferation. Recent studies have demonstrated that benzo[d]oxazole-based sulfonamides exhibit significant cytotoxic effects against various cancer cell lines. The reactivity of the sulfonyl chloride group allows for selective coupling with amines, enabling the rapid construction of sulfonamide derivatives with tailored properties.
Moreover, the cyanomethyl group in 2-(Cyanomethyl)benzo[d]oxazole-6-sulfonyl chloride can be further functionalized to introduce additional pharmacophoric elements. For example, it can be converted into carboxylic acids or esters through hydrolysis or esterification reactions, respectively. These transformations open up possibilities for designing molecules with enhanced solubility or improved metabolic stability.
The synthesis of 2-(Cyanomethyl)benzo[d]oxazole-6-sulfonyl chloride typically involves multi-step organic reactions starting from commercially available precursors. The key steps include cyclization to form the benzo[d]oxazole ring, functionalization at the 2-position with a cyanomethyl group, and finally introduction of the sulfonyl chloride moiety at the 6-position. Advances in synthetic methodologies have made it possible to carry out these transformations efficiently and with high yields.
In academic research, this compound has been utilized as a key intermediate in several innovative studies aimed at discovering new therapeutic agents. For example, researchers have employed 2-(Cyanomethyl)benzo[d]oxazole-6-sulfonyl chloride to develop novel sulfonamides with potent activity against bacterial enzymes such as dihydropteroate synthase (DHPS), which is involved in folate biosynthesis and is a target for antibiotics like trimethoprim.
The pharmaceutical industry has also shown interest in this compound due to its potential as a lead structure for drug development. By leveraging its unique structural features, chemists can design molecules that combine multiple biological activities into a single entity. This approach is particularly relevant in the context of multitarget drug discovery, where compounds capable of interacting with multiple disease-related proteins are sought after.
From a chemical biology perspective, understanding the reactivity and transformation pathways of compounds like 2-(Cyanomethyl)benzo[d]oxazole-6-sulfonyl chloride is crucial for developing new synthetic strategies and improving existing ones. The ability to predict and control chemical reactions allows researchers to streamline synthetic routes and minimize unwanted side products.
Recent advances in computational chemistry have also contributed to our understanding of this compound's behavior. Molecular modeling studies can predict how it interacts with biological targets at the atomic level, providing insights into its potential biological activity. These computational tools are increasingly being used alongside experimental methods to accelerate drug discovery processes.
The versatility of 2-(Cyanomethyl)benzo[d]oxazole-6-sulfonyl chloride extends beyond pharmaceutical applications. It has found utility in materials science as well, where benzo[d]oxazole derivatives are used in the development of organic semiconductors and light-emitting diodes (OLEDs). The presence of electron-withdrawing groups like sulfonyl chlorides can influence electronic properties, making these compounds suitable for optoelectronic applications.
In conclusion,2-(Cyanomethyl)benzo[d]oxazole-6-sulfonyl chloride (CAS No. 1804080-64-5) is a multifaceted compound with significant potential in both pharmaceutical and materials science research. Its unique structural features make it an excellent starting point for synthesizing novel bioactive molecules, particularly sulfonamides with therapeutic applications. As research continues to uncover new uses for this compound, it is likely to remain an important tool in chemical biology and drug discovery efforts.
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